Dofetilide

Description

This compound is a class III antiarrhythmic agent that is approved by the Food and Drug Administration (FDA) for the maintenance of sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter.

This compound is an Antiarrhythmic.

This compound is an oral class III antiarrhythmic agent used for treatment and prevention of atrial fibrillation and flutter. This compound has had limited clinical use, but has not been linked to an increased rate of serum enzyme elevations during therapy or to instances of clinically apparent liver injury.

This compound is a sulfonamide class III antiarrhythmic agent and potassium channel blocker. This compound selectively blocks cardiac ion channels of the rapid component of the delayed rectifier potassium current Ikr. This antiarrhythmic agent prolongs cardiac action potential duration and effective refractory period due to delayed repolarization without affecting conduction velocity. This results in a normal sinus rhythm. This compound is used in the treatment of atrial fibrillation and flutter.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 4 approved and 2 investigational indications. This drug has a black box warning from the FDA.

potassium channel antagonist that has class III activity; RN & structure given in first source

Properties

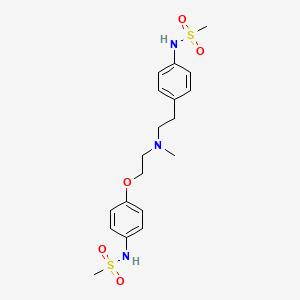

IUPAC Name |

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTMWRCNAAVVAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046433 |

Source

|

| Record name | Dofetilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Dofetilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in 0.1M NaOH, acetone, 0.1M HCl; very slightly soluble in propan-2-ol, Very slightly soluble in water, 1.98e-02 g/L |

Source

|

| Record name | Dofetilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dofetilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder, Crystals from ethyl acetate/methanol (10:1); ... ; from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid | |

CAS No. |

115256-11-6 |

Source

|

| Record name | Dofetilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115256-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dofetilide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115256116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dofetilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dofetilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methanesulphonamidophenoxy)-2-[N-(4-methanesulphonamidophenethyl)-N-methylamino]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOFETILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Z9X1N2ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dofetilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dofetilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149 °C ... from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid, mp 161 °C |

Source

|

| Record name | Dofetilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Molecular Determinants of Dofetilide Binding to IKr (hERG) Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium channel that conducts the rapid delayed rectifier current (IKr), a critical component in cardiac action potential repolarization.[1] The IKr channel is the primary molecular target for Class III antiarrhythmic drugs, such as Dofetilide, which are used to manage atrial fibrillation and flutter.[2] However, the hERG channel is also notoriously susceptible to unintended blockade by a wide range of structurally diverse compounds, leading to acquired Long QT Syndrome (LQTS), a potentially fatal arrhythmia. Understanding the precise molecular interactions that govern high-affinity this compound binding is therefore paramount for both optimizing antiarrhythmic therapies and designing safer drugs with minimal cardiac liability. This technical guide provides an in-depth exploration of the key structural features of the hERG channel that constitute the this compound binding site, the critical role of the channel's conformational state in modulating drug affinity, and the experimental and computational workflows used to elucidate these determinants.

The IKr Channel: A Unique Architectural and Gating Profile

The functional IKr channel is a tetramer, with each of the four hERG subunits comprising six transmembrane helices (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which moves in response to changes in membrane potential, while the S5-S6 segments from all four subunits assemble to form the central ion conduction pore.[3] A defining feature of hERG gating is its unusual kinetics: activation upon depolarization is slow, but inactivation is rapid and voltage-dependent. This C-type inactivation is not mediated by a "ball-and-chain" mechanism but rather by a conformational change at the outer mouth of the pore, in the selectivity filter region.[4] This rapid inactivation followed by slow recovery is crucial for the channel's role in preventing premature cardiac action potentials.

This compound is a potent and selective blocker of the hERG channel, inhibiting the IKr current and thereby prolonging the cardiac action potential duration.[5] The drug's high affinity and specificity are dictated by a well-defined binding pocket located within the inner cavity of the channel's pore.

Anatomy of the this compound Binding Pocket

Decades of research combining mutagenesis, electrophysiology, and computational modeling have mapped the this compound binding site to the inner vestibule of the hERG pore, a cavity below the selectivity filter. The binding energy is derived from specific interactions with residues primarily located on the S6 helices and the pore helix of the channel.

The Aromatic Cages: Tyrosine 652 and Phenylalanine 656

Two aromatic residues on the inner S6 helix, Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are universally recognized as the most critical determinants for high-affinity binding of this compound and many other hERG blockers.[6] These residues, one from each of the four subunits, form two rings or "aromatic cages" within the central cavity.

-

Mechanism of Interaction: The phenyl rings of Y652 and F656 engage in π-π stacking and hydrophobic interactions with the aromatic moieties of the this compound molecule.[4] Computational models show this compound lodging between the Y652 and F656 rings, which stabilizes its position within the pore.[7]

-

Experimental Validation: The indispensable nature of these residues is demonstrated by site-directed mutagenesis studies. Mutating F656 to a smaller, non-aromatic residue like valine (F656V) or alanine (F656A) dramatically reduces this compound's binding affinity, increasing the concentration required for 50% block (IC50) by over 100-fold.[8][9] Similarly, mutating Y652 (e.g., Y652A) also significantly impairs drug binding.[6]

The Pore Helix and Selectivity Filter Base

Residues at the base of the selectivity filter and within the adjoining pore helix also contribute to this compound binding, forming the "ceiling" of the binding cavity. Alanine-scanning mutagenesis has identified several residues in this region, including Threonine 623 (T623) and Serine 624 (S624), as important for the action of methanesulfonanilide drugs like this compound.[6] These interactions are thought to be more polar, potentially involving hydrogen bonding with the sulfonamide groups of this compound.[7]

The diagram below illustrates the general structure of a single hERG subunit and the location of the key domains and residues involved in this compound binding.

Caption: Schematic of a hERG channel subunit highlighting the pore domain and key residues.

The Crucial Role of Channel State

This compound does not bind to the hERG channel with equal affinity in all its conformational states. High-affinity binding is intrinsically linked to the channel's gating process; specifically, the channel must transition from the closed (resting) state to the open or inactivated state to expose the binding site.[8][10]

-

Open-Channel Block: this compound is considered an open-channel blocker, meaning it can only access its binding site from the intracellular side when the activation gate at the base of the S6 helices is open.[11]

-

Preference for Inactivated State: There is substantial evidence that this compound has the highest affinity for the inactivated state of the channel.[6][7] This state-dependence has profound implications. As the channel inactivates, subtle conformational changes in the pore, particularly in the orientation of the Y652 and F656 side chains, are thought to optimize the binding pocket, creating a more stable, higher-affinity interaction.[7] The cationic form of this compound, in particular, shows a strong preference for the inactivated state.[7]

This linkage between inactivation and drug binding is a critical concept. Mutations that disrupt C-type inactivation, such as S620T or S631A, invariably lead to a significant reduction in this compound binding affinity.[1][8][10] This suggests that the conformational changes required for high-affinity binding are coupled to, or are the same as, those that lead to inactivation.[11][12]

Caption: this compound binds preferentially to the open and inactivated states of the hERG channel.

Experimental Workflows for Identifying Binding Determinants

A multi-pronged approach combining molecular biology, electrophysiology, and computational science is required to robustly identify and validate the molecular determinants of drug binding.

Workflow: Site-Directed Mutagenesis and Voltage-Clamp Electrophysiology

This is the cornerstone experimental strategy for functionally validating the role of specific amino acid residues. The logic is to alter a candidate residue and measure the resulting change in drug sensitivity.

Experimental Protocol:

-

Hypothesis Formulation: Based on structural models or sequence alignments, hypothesize that a specific residue (e.g., F656) is critical for this compound binding.

-

Site-Directed Mutagenesis:

-

Use a plasmid DNA vector containing the full-length cDNA for the hERG channel.

-

Design primers containing the desired mutation (e.g., changing the codon for Phenylalanine to Alanine at position 656).

-

Employ PCR-based mutagenesis to create the mutant hERG plasmid.

-

Verify the mutation via DNA sequencing to ensure no other unintended changes were introduced. This step is a critical self-validating control.

-

-

Heterologous Expression:

-

Transfect a suitable host cell line (e.g., HEK293 cells or Xenopus oocytes) with either the wild-type (WT) or mutant hERG plasmid DNA.

-

Allow 24-48 hours for the cells to express the channel proteins and insert them into the plasma membrane. A co-transfected fluorescent marker (e.g., GFP) can be used to identify successfully transfected cells.

-

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Identify a transfected cell and establish a whole-cell patch-clamp configuration.

-

Apply a specific voltage protocol to elicit IKr currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current as channels recover from inactivation.

-

Establish a stable baseline recording of the IKr current.

-

-

Drug Application and Data Acquisition:

-

Perfuse the cell with a series of increasing concentrations of this compound.

-

At each concentration, allow sufficient time for the drug effect to reach steady-state, and record the resulting IKr current.

-

-

Data Analysis:

-

Measure the peak tail current at each this compound concentration and normalize it to the baseline (pre-drug) current.

-

Plot the normalized current as a function of this compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Sources

- 1. Molecular determinants of this compound block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. An Update on the Structure of hERG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cipaproject.org [cipaproject.org]

- 6. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Molecular determinant of high-affinity this compound binding to HERG1 expressed in Xenopus oocytes: involvement of S6 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound block involves interactions with open and inactivated states of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Molecular determinants of inactivation and this compound block in ether a-go-go (EAG) channels and EAG-related K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Dofetilide in Preclinical Models

Executive Summary: The Precision of Pure Class III Blockade

Dofetilide stands as a paragon of "pure" Class III antiarrhythmic activity.[1] Unlike amiodarone (which exerts multi-channel blockade) or sotalol (which possesses beta-blocking properties), this compound is highly selective for the rapid component of the delayed rectifier potassium current (

This technical guide dissects the preclinical characterization of this compound. It is designed for drug developers to understand how translational models—from hERG patch-clamp assays to conscious telemetered canines—predict clinical efficacy and proarrhythmic risk (Torsades de Pointes).

Mechanistic Foundation: Inhibition

The pharmacodynamic potency of this compound stems from its high-affinity binding to the intracellular pore of the hERG (human ether-à-go-go-related gene) channel.

Mechanism of Action

This compound blocks the open state of the hERG channel. This blockade slows the efflux of potassium ions during Phase 3 of the cardiac action potential, thereby prolonging the Action Potential Duration (APD) and the Effective Refractory Period (ERP).[2]

Key Electrophysiological Characteristic: Reverse Use-Dependence A critical feature of this compound is "reverse use-dependence."[3] The drug is most effective at prolonging APD at slow heart rates (bradycardia) and loses efficacy at fast heart rates (tachycardia). This is mechanistically distinct from Class I agents (use-dependence) and poses a specific safety challenge: the risk of drug-induced arrhythmias is highest when the heart rate is slow.

Signaling Pathway Visualization

Caption: Figure 1. Mechanism of Action cascade showing the progression from molecular hERG blockade to clinical QT prolongation and potential proarrhythmic risk.

Preclinical Pharmacokinetics (ADME)

Understanding species-specific ADME is crucial for scaling doses from animal models to humans. This compound exhibits significant interspecies variability in metabolism.

Comparative PK Parameters

The following table summarizes key pharmacokinetic differences. Note the distinction in metabolic clearance between rodents and non-rodents.[4]

| Parameter | Rat (Rodent) | Dog (Non-Rodent) | Human | Implications for Translation |

| Bioavailability (F) | Moderate (<50%) | High (>90%) | >90% | Rodents require higher mg/kg doses due to first-pass effect. |

| Clearance Mechanism | Metabolic (Oxidative) | Mixed (Renal/Metabolic) | Renal (Cationic Secretion) | Rat models overemphasize liver metabolism compared to humans. |

| Primary Metabolite | N-desmethyl this compound | N-desmethyl this compound | Minimal metabolism | Human safety relies on renal function; Rat safety relies on hepatic function. |

| Half-life ( | Short (~1-2 h) | Moderate (~5-7 h) | Long (~10 h) | Dosing frequency in animals must be higher to maintain steady state. |

Metabolism and Transporters

-

CYP450 Involvement: In humans, CYP3A4 plays a minor role.[5] In rats, oxidative metabolism via CYP isoforms is the dominant clearance pathway.

-

Renal Transport: this compound is eliminated via active cationic secretion in the kidneys.[5] Preclinical models with renal impairment (e.g., cisplatin-treated rats) show drastically reduced clearance, mimicking the clinical risk in patients with renal failure.

Pharmacodynamics & Safety Pharmacology

The primary PD endpoint for this compound in preclinical models is the prolongation of the QT interval (corrected for heart rate, QTc).

In Vitro Potency ( )

-

hERG Current:

. -

Selectivity: this compound is highly selective.[2] It shows negligible affinity for

,

In Vivo Concentration-Effect Relationship

In conscious telemetered dogs, this compound exhibits a steep, linear concentration-effect relationship.

-

Sensitivity: Dogs are highly sensitive. A plasma concentration of ~2–3 ng/mL can induce a 10–15% increase in QTc.

-

Safety Margin: The safety margin between the therapeutic efficacy (AF termination) and proarrhythmia is narrow.[6] In dogs, doses of 0.3 mg/kg (resulting in

) have been associated with severe conduction abnormalities and Early Afterdepolarizations (EADs).

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the gold-standard methods for assessing this compound's PK/PD profile.

Protocol A: Whole-Cell Patch Clamp (hERG Assay)

Objective: Determine the

-

Cell System: HEK293 cells stably expressing the hERG gene.

-

Solutions:

-

Pipette Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

-

Bath Solution: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES).

-

-

Voltage Protocol:

-

Hold cells at -80 mV.

-

Depolarize to +20 mV for 2 seconds (activates hERG).

-

Repolarize to -50 mV for 2 seconds (elicits tail current).

-

Record peak tail current amplitude.

-

-

Drug Application:

-

Perfuse vehicle (control) until stable baseline (run-down <5%).

-

Perfuse this compound (0.1, 1, 10, 100 nM) sequentially. Allow 5 minutes per concentration for equilibrium.

-

-

Analysis: Plot normalized tail current vs. log[concentration]. Fit to Hill equation to derive

.

Protocol B: Conscious Telemetered Dog (PK/PD Integration)

Objective: Assess QT prolongation in a physiological model without the confounding effects of anesthesia.

-

Instrumentation: Implant radiotelemetry transmitters (e.g., DSI) to record ECG, Blood Pressure, and Body Temperature. Allow 2 weeks recovery.

-

Study Design: Latin-square crossover design (n=4-6 beagle dogs). Washout period > 72 hours between doses.

-

Dosing:

-

Vehicle (0.5% methylcellulose).

-

Low Dose: 0.03 mg/kg PO.

-

High Dose: 0.3 mg/kg PO.

-

-

Sampling Workflow:

-

ECG: Continuous recording for 24 hours.

-

PK Blood Draws: Jugular venipuncture at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Data Processing:

-

Bin ECG data into 1-minute averages.

-

Apply Fridericia’s correction (

) to account for heart rate variability. -

Overlay PK concentration time-points with QTcF changes (

).

-

PK/PD Modeling Workflow

Caption: Figure 2. Integrated PK/PD workflow for correlating plasma exposure with electrophysiological changes to predict clinical safety margins.

References

-

Smith, P. L., et al. (1992). "Pharmacokinetics and metabolism of this compound in mouse, rat, dog and man."[7] Xenobiotica.

-

Haushalter, T., et al. (2008). "The cardiovascular and pharmacokinetic profile of this compound in conscious telemetered beagle dogs and cynomolgus monkeys." British Journal of Pharmacology.

-

FDA Center for Drug Evaluation and Research. "Tikosyn (this compound) Pharmacology Review." Application No: 20-931.[8]

-

Kijtawornrat, A., et al. (2006). "Pharmacokinetic-pharmacodynamic modeling of drug-induced effect on the QT interval in conscious telemetered dogs." Journal of Pharmacological and Toxicological Methods.

-

Belardinelli, L., et al. (1995). "A new class III antiarrhythmic agent: this compound." Journal of Cardiovascular Electrophysiology.

Sources

- 1. This compound induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Influence of this compound on QT-interval duration and dispersion at various heart rates during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of metabolism in the disposition and action of the antidysrhythmic drug, this compound. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. The cardiovascular and pharmacokinetic profile of this compound in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: High-Precision Patch Clamp Protocol for Dofetilide Inhibition of hERG Channels in HEK293 Cells

Introduction & Scientific Rationale

The human Ether-à-go-go-Related Gene (KCNH2) encodes the pore-forming subunit of the rapid delayed rectifier potassium channel (

This compound is a Class III antiarrhythmic agent and a potent, high-affinity hERG blocker. It serves as a critical positive control in safety pharmacology (ICH S7B and CiPA guidelines) due to its specific mechanism of action: it binds to the inner cavity of the channel, predominantly in the open and inactivated states, and exhibits "trapping" characteristics where the drug remains bound even after channel closure.

This protocol details the manual whole-cell patch clamp methodology to determine the IC

Cell Culture & Preparation[2][3][4][5][6][7]

Model System: HEK293 cells stably transfected with the KCNH2 gene.

Maintenance[7][8]

-

Base Medium: DMEM/F-12 (1:1) with 10% Fetal Bovine Serum (FBS).

-

Selection Pressure: Continuous culture with Geneticin (G418) is mandatory to prevent transgene silencing.

-

Maintenance Concentration: 200–400 µg/mL (titrate based on kill curve).

-

Selection Concentration: ~800 µg/mL (for initial selection).

-

-

Passaging: Cells should be passaged at 70–80% confluency. Do not allow overgrowth, as gap junction formation can interfere with voltage clamping.

Preparation for Recording[9][10]

-

Detach cells using a mild enzymatic solution (e.g., Accutase or Detachin) rather than harsh Trypsin-EDTA to preserve membrane integrity.

-

Plate cells on sterile glass coverslips 12–24 hours prior to recording.

-

Density: Low density is critical. Cells must be isolated (single cells) to avoid space-clamp errors caused by electrical coupling.

Solutions Chemistry

Precise osmolarity and pH control are vital for valid

Table 1: Solution Composition

| Component | Extracellular (Bath) [mM] | Intracellular (Pipette) [mM] | Function |

| NaCl | 137 | 10 | Main charge carrier (Bath) |

| KCl | 4.0 | 130 | Sets |

| CaCl | 1.8 | — | Physiological Ca |

| MgCl | 1.0 | 1.0 | Stabilizes membrane |

| HEPES | 10 | 10 | pH Buffer |

| Glucose | 10 | — | Metabolic support |

| EGTA | — | 5.0 | Chelates intracellular Ca |

| Mg-ATP | — | 4.0 | Prevents run-down |

| pH | 7.4 (NaOH) | 7.2 (KOH) | |

| Osmolarity | ~290 mOsm | ~280 mOsm |

Critical Note: The pipette solution is slightly hypotonic to the bath to facilitate seal formation. Filter all solutions (0.22 µm) daily to prevent particulate noise.

Experimental Setup & Quality Control

Hardware Settings

-

Amplifier: Axon MultiClamp 700B or HEKA EPC10 (or equivalent).

-

Pipette Resistance: 2.0 – 4.0 MΩ (fire-polished borosilicate glass).

-

Temperature:

-

Screening: Room Temperature (22 ± 1°C).[3]

-

Physiological Validation: 37 ± 1°C (Note: this compound potency is temperature-sensitive; CiPA recommends 37°C).

-

Acceptance Criteria (The "Go/No-Go" Gauge)

Before applying this compound, the cell must meet these metrics:

-

Seal Resistance (

): > 1.0 GΩ.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Series Resistance (

): < 10 MΩ (compensated > 80%). -

Leak Current: < 50 pA at holding potential (-80 mV).

-

Tail Current Amplitude: > 400 pA (to ensure sufficient signal-to-noise ratio).

The Voltage Protocol (Mechanism of Action)[9][12]

To accurately measure hERG inhibition, we must isolate the tail current . hERG channels rectify (conduct poorly) at positive potentials due to rapid inactivation. Repolarizing to -50 mV recovers channels from inactivation faster than they close (deactivate), creating a surge of outward current—the "tail."

Diagram 1: Voltage Command & Current Response

Caption: Schematic of the standard hERG voltage protocol. Channels are activated and inactivated at +40mV, then recovered at -50mV to generate the measurable tail current.

Protocol Steps:

-

Holding Potential: -80 mV.

-

Prepulse: Step to +40 mV for 2000 ms (Activates channels; rapid inactivation limits current size).

-

Test Pulse: Step to -50 mV for 2000 ms (Inactivation is removed; Peak Tail Current is measured here).

-

Return: Step back to -80 mV.

-

Frequency: Repeat every 10–15 seconds (0.1 Hz or 0.06 Hz). Low frequency is required to prevent cumulative inactivation.

This compound Application & Analysis Workflow

This compound is a "sticky" compound. The experimental design must account for adsorption to tubing and slow equilibration.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow. Note the extended equilibration time required for this compound due to its slow onset kinetics.

Step-by-Step Procedure

-

Baseline: Record peak tail current amplitude (

) for at least 3–5 minutes until stable. Run-down should be linear and minimal. -

Drug Perfusion: Peruse this compound.

-

Suggested Concentrations: 1 nM, 10 nM, 100 nM, 1 µM.

-

Equilibration: this compound has slow onset kinetics . You must record for at least 5–8 minutes per concentration to reach steady state.

-

-

Measurement: Measure the peak tail current amplitude at the end of the drug perfusion period (

).

Data Analysis

Calculate the fractional block for each concentration:

IC

-

Expected IC

: ~10–15 nM (at Room Temp); values may be slightly lower at 37°C due to faster kinetics, though binding affinity changes are complex.

Troubleshooting & Common Pitfalls

| Issue | Cause | Solution |

| Current Run-down | Loss of intracellular factors | Ensure Mg-ATP and EGTA are fresh in pipette solution. Wait 5 mins after break-in before recording. |

| Incomplete Block | Insufficient perfusion time | This compound is slow. Extend perfusion time to 10 mins. |

| Low Seal Resistance | Dirty cells or glass | Use fresh cells (passaged 24h prior). Fire-polish pipettes. |

| Voltage Error | High Series Resistance ( | If |

References

-

ICH S7B Guidelines. International Conference on Harmonisation. The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (2005).[4]

-

FDA CiPA Initiative. Comprehensive In Vitro Proarrhythmia Assay (CiPA).[5] (2023).[4]

-

Kiehn, J., et al. "Molecular Physiology and Pharmacology of HERG: Single-Channel Currents and Block by this compound." Circulation Research. (1996).

-

Sanguinetti, M. C., et al. "A mechanistic link between an inherited and an acquired cardiac arrhythmia: HERG encodes the IKr potassium channel." Cell. (1995).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Importance of modelling hERG binding in predicting drug-induced action potential prolongations for drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CiPA cardiac ion channel assays [metrionbiosciences.com]

Application Notes and Protocols for the Use of Dofetilide in a Langendorff-Perfused Rabbit Heart Model

Introduction: Unveiling Pro-Arrhythmic Risk with a Classic Model

The Langendorff-perfused isolated heart model remains a cornerstone of cardiovascular research, providing an unparalleled ex vivo system to study cardiac function and pharmacology in the absence of systemic neural and hormonal influences.[1] When coupled with the selective IKr channel blocker, Dofetilide, the rabbit heart Langendorff model becomes a powerful tool for investigating the mechanisms of cardiac repolarization and assessing the pro-arrhythmic risk of novel pharmaceutical compounds.[2][3]

This compound is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[4][5] This action prolongs the cardiac action potential duration (APD) and the effective refractory period, which is the intended therapeutic effect for treating arrhythmias like atrial fibrillation.[6] However, this same mechanism can also lead to excessive QT prolongation and the induction of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[4]

The rabbit is a frequently utilized species in cardiac safety pharmacology due to its electrophysiological similarities to humans, particularly concerning the presence and function of the IKr current. Therefore, the Langendorff-perfused rabbit heart provides a highly relevant and reproducible model to study the dose-dependent effects of drugs like this compound on cardiac electrophysiology and to identify potential pro-arrhythmic liabilities.

This comprehensive guide will provide researchers, scientists, and drug development professionals with a detailed protocol for utilizing this compound in a Langendorff-perfused rabbit heart model. We will delve into the experimental setup, surgical procedures, data acquisition and analysis, and the interpretation of results, all while emphasizing the scientific rationale behind each step to ensure experimental robustness and data integrity.

Ethical Considerations

All animal experiments must be conducted in accordance with the highest ethical standards and with the approval of the institution's Animal Care and Use Committee. Researchers have a moral obligation to minimize animal suffering and to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in their experimental design.[7][8]

Materials and Reagents

Equipment

-

Langendorff Apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)

-

Peristaltic Pump (for constant flow perfusion) or a system for constant pressure perfusion

-

Thermostatically controlled water circulator

-

Data Acquisition System (e.g., PowerLab) with appropriate amplifiers for ECG and monophasic action potential (MAP) recordings[9]

-

ECG electrodes

-

Monophasic Action Potential (MAP) electrode catheter[4]

-

Pacing electrode

-

Surgical instruments (scissors, forceps, hemostats)

-

Dissection tray

-

pH meter

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Filtration apparatus (0.22 µm filter)

Reagents

-

Krebs-Henseleit Solution (KHS): To be prepared fresh on the day of the experiment.

-

This compound: (CAS 115256-11-6)

-

Dimethyl sulfoxide (DMSO): For preparing this compound stock solution.[10]

-

Heparin: (for anticoagulant treatment of the animal)

-

Anesthetic: (e.g., sodium pentobarbital)

-

70% Ethanol: For sterilization of surgical instruments.

Experimental Protocols

Preparation of Krebs-Henseleit Solution (1 L)

The Krebs-Henseleit solution is a physiological salt solution designed to mimic the ionic composition of extracellular fluid and provide necessary nutrients to the isolated heart.

Procedure:

-

Add approximately 800 mL of deionized water to a 1 L beaker with a magnetic stir bar.

-

While stirring, add the following salts in the order listed to prevent precipitation:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

KH₂PO₄: 0.16 g

-

MgSO₄·7H₂O: 0.29 g

-

NaHCO₃: 2.1 g

-

D-Glucose: 2.0 g

-

-

Allow the salts to dissolve completely.

-

In a separate small beaker, dissolve CaCl₂·2H₂O (0.28 g) in approximately 50 mL of deionized water.

-

Slowly add the CaCl₂ solution to the main beaker while stirring continuously.

-

Bring the final volume to 1 L with deionized water.

-

Aerate the solution with 95% O₂ / 5% CO₂ for at least 20 minutes. This is crucial for oxygenating the perfusate and maintaining a physiological pH of 7.4.

-

Warm the solution to 37°C using a water bath.

-

Just before use, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

Preparation of this compound Stock Solution

This compound is sparingly soluble in water but can be dissolved in DMSO to create a concentrated stock solution.

Procedure:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the this compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 1-10 mM).[10]

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot and prepare serial dilutions in Krebs-Henseleit solution to achieve the desired final concentrations for the dose-response curve. Note: The final concentration of DMSO in the perfusate should be kept to a minimum (ideally ≤0.1%) to avoid solvent-induced effects on cardiac function.

Surgical Procedure: Isolation and Cannulation of the Rabbit Heart

This procedure requires precision and speed to minimize the ischemic time of the heart.

Procedure:

-

Anesthetize the rabbit according to the approved institutional protocol.

-

Administer heparin (e.g., 1000 IU/kg) via a marginal ear vein to prevent blood clotting.

-

Perform a thoracotomy to expose the heart.

-

Carefully excise the heart by cutting the major vessels, leaving a sufficient length of the aorta (at least 5-10 mm) for cannulation.[3]

-

Immediately place the heart in a beaker of ice-cold Krebs-Henseleit solution to arrest contractions and reduce metabolic demand.

-

Gently squeeze the heart to remove any remaining blood from the chambers.

-

Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Ensure the cannula does not advance past the aortic valve.

-

Secure the aorta to the cannula with a surgical suture.

-

Immediately initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg) or a constant flow rate.

-

The heart should resume a regular, spontaneous rhythm. Allow the heart to stabilize for a period of 20-30 minutes before starting the experimental protocol.

Experimental Workflow for this compound Administration

A typical experiment involves a stabilization period, baseline recording, and then a cumulative dose-response to this compound.

Caption: Experimental workflow for assessing this compound's effects.

Detailed Steps:

-

Stabilization: After cannulation, allow the heart to perfuse with standard KHS for 20-30 minutes to allow hemodynamic and electrophysiological parameters to stabilize.

-

Baseline Recording: Record baseline ECG and MAPs for at least 10 minutes.

-

This compound Administration: Introduce this compound into the perfusate in a cumulative manner, starting with the lowest concentration. A typical concentration range for exploring the effects of this compound in the rabbit heart is 1 nM to 100 nM, and in some cases up to 1 µM.[3][10][11]

-

Steady-State Recordings: At each concentration, allow the heart to equilibrate for 15-20 minutes, or until a steady-state effect is observed, before recording data.

-

Washout: After the highest concentration of this compound, perfuse the heart with drug-free KHS for at least 30 minutes to assess the reversibility of the drug's effects.

Data Acquisition and Analysis

ECG and Monophasic Action Potential (MAP) Recordings

-

ECG: Place three electrodes in a standard lead configuration (e.g., Einthoven's triangle) around the heart to record a pseudo-ECG. This provides a global overview of cardiac electrical activity and allows for the measurement of the QT interval.

-

MAPs: A contact MAP electrode is gently placed on the epicardial surface of the left and/or right ventricle to record localized action potentials.[4] MAP recordings provide detailed information on the action potential duration (APD) and morphology.[5]

-

Sampling Rate: A high sampling rate is crucial for accurate analysis of the fast-depolarizing cardiac signals. A sampling rate of at least 1 kHz is recommended, with higher rates (e.g., 4-10 kHz) being preferable for detailed morphological analysis.[11]

Key Parameters for Pro-arrhythmic Risk Assessment

The following parameters should be analyzed from the MAP recordings at each this compound concentration and compared to baseline:

-

Monophasic Action Potential Duration at 90% Repolarization (MAPD90): This is a key measure of cardiac repolarization. This compound is expected to prolong MAPD90 in a concentration-dependent manner.

-

Triangulation of the Action Potential: This refers to a change in the shape of the action potential, where the repolarization phase becomes more triangular. It is a sensitive indicator of IKr block and pro-arrhythmic potential. It can be quantified as the difference between MAPD90 and MAPD50.

-

Reverse Frequency-Dependence: The prolonging effect of this compound on the APD is more pronounced at slower heart rates. This phenomenon, known as reverse frequency-dependence, is a hallmark of many IKr blockers and is associated with an increased risk of TdP. This can be assessed by comparing the APD at different pacing cycle lengths.

-

Beat-to-Beat Instability of Repolarization: An increase in the variability of the APD from one beat to the next can be a sign of impending arrhythmia.

-

Early Afterdepolarizations (EADs): These are depolarizations that occur during the repolarization phase of the action potential and are a trigger for TdP. Their presence is a strong indicator of pro-arrhythmic risk.

Calculating a Pro-arrhythmic Score

A semi-quantitative scoring system can be used to integrate the different pro-arrhythmic signals into a single risk assessment score.

Example Scoring System:

| Parameter | Score |

| MAPD90 Prolongation | |

| >10% increase from baseline | 10 |

| >25% increase from baseline | 20 |

| Triangulation | 10 |

| Reverse Frequency-Dependence | 10 |

| Beat-to-Beat Instability | 20 |

| Early Afterdepolarizations (EADs) | 50 |

| Ventricular Tachycardia / Fibrillation | 100 |

Calculation: The scores for each parameter observed at a given this compound concentration are summed to obtain a total pro-arrhythmic score for that concentration. This allows for a quantitative comparison of the pro-arrhythmic risk at different drug concentrations.

Mechanism of this compound Action and Pro-arrhythmia

Caption: this compound's mechanism leading to potential pro-arrhythmia.

Data Presentation: Expected Effects of this compound

The following table summarizes the expected dose-dependent effects of this compound on key electrophysiological parameters in the Langendorff-perfused rabbit heart.

| This compound Concentration | MAPD90 Prolongation | Triangulation | Reverse Frequency-Dependence | Beat-to-Beat Instability | EADs / Arrhythmias | Pro-arrhythmic Score (Example) |

| Baseline (0 nM) | - | None | - | Low | Absent | 0 |

| 1 nM | + | Minimal | Present | Low | Rare | 10-20 |

| 10 nM | ++ | Moderate | Pronounced | Moderate | Occasional | 30-50 |

| 30 nM | +++ | Significant | Pronounced | High | Frequent | >50 |

| 100 nM | ++++ | Severe | Pronounced | Very High | High Incidence of TdP | >100 |

'+' indicates the magnitude of the effect.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Heart fails to beat after cannulation | - Prolonged ischemic time\n- Air embolism in coronary arteries\n- Incorrect cannula placement (past aortic valve) | - Minimize time between excision and perfusion\n- Ensure bubble trap is functioning and no air enters the aorta\n- Reposition the cannula |

| Ectopic heartbeats / Arrhythmias during stabilization | - Hypoxia\n- Low perfusion pressure\n- Electrolyte imbalance in KHS | - Ensure adequate oxygenation of KHS (95% O₂ / 5% CO₂)\n- Adjust perfusion pressure to 60-80 mmHg\n- Prepare fresh KHS and verify ion concentrations |

| Poor quality or unstable MAP signal | - Poor electrode contact with the epicardium\n- Myocardial injury from excessive pressure | - Reposition the MAP electrode with gentle, consistent pressure\n- Ensure the heart is not overly distended |

| No response to this compound | - Incorrect drug concentration\n- Degraded this compound stock solution | - Verify calculations for serial dilutions\n- Use a fresh aliquot of this compound stock solution |

| Precipitation in Krebs-Henseleit Solution | - Incorrect order of adding salts (especially CaCl₂) | - Prepare KHS by adding CaCl₂ last and slowly while stirring |

Conclusion

The Langendorff-perfused rabbit heart model, when used in conjunction with the selective IKr blocker this compound, offers a robust and clinically relevant platform for investigating the electrophysiological effects of drugs on cardiac repolarization. By carefully controlling experimental conditions and meticulously analyzing key parameters such as MAPD90, action potential triangulation, and the occurrence of EADs, researchers can gain valuable insights into the pro-arrhythmic potential of test compounds. This detailed protocol provides a framework for conducting these experiments with a high degree of scientific rigor, ultimately contributing to the development of safer and more effective cardiovascular medicines.

References

- Carlsson, L., Abrahamsson, C., Andersson, B., Dukes, I. D., & Duker, G. (1994). Proarrhythmic effects of this compound in a conscious dog model of torsades de pointes. Journal of cardiovascular pharmacology, 24(3), 458-467.

-

Scribd. (n.d.). 2.rabbit Heart Activity. Retrieved from [Link]

- Hondeghem, L. M., & Snyders, D. J. (1990). Class III antiarrhythmic agents have a lot of potential but a long way to go. Reduced effectiveness and dangers of reverse use dependence.

- Lawrence, C. L., Bridgland-Taylor, M. H., Pollard, C. E., Hammond, T. G., & Valentin, J. P. (2008). A rabbit Langendorff heart proarrhythmia model: predictive value for clinical identification of Torsades de Pointes. British journal of pharmacology, 154(7), 1448-1458.

-

ResearchGate. (n.d.). Langendorff-perfused rabbit heart together with measurement electrode arrays. Retrieved from [Link]

- Lou, Q., Li, W., & Efimov, I. R. (2011). Multiparametric Optical Mapping of the Langendorff-perfused Rabbit Heart. Journal of visualized experiments : JoVE, (55), 3160.

-

ResearchGate. (n.d.). Troubleshoot Isolated heart langendorff system: how to get rid of ectopic heartbeat and signal? Retrieved from [Link]

- Franz, M. R. (1991). Method and theory of monophasic action potential recording. Progress in cardiovascular diseases, 33(6), 347-368.

- Franz, M. R. (1999). Current status of monophasic action potential recording: theories, measurements and interpretations. Cardiovascular research, 41(1), 25-40.

-

ADInstruments. (2019, November 22). 12 pro tips for Langendorff technique. Retrieved from [Link]

-

Thoracic Key. (2016, June 4). Monophasic Action Potential Recording. Retrieved from [Link]

- Milberg, P., Reinsch, N., Osada, N., Wasmer, K., Monnig, G., Breithardt, G., & Haverkamp, W. (2005). Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and this compound in experimental models of torsades de pointes. Journal of cardiovascular electrophysiology, 16(4), 437-445.

- Sutherland, F. J., & Hearse, D. J. (2000). The isolated blood and perfusion fluid perfused heart. Pharmacological research, 41(6), 613-627.

-

U.S. Food and Drug Administration. (1998, March 9). Tikosyn Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]

- Posnack, N. G., & Jaimes, R. (2019). Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts. Journal of visualized experiments : JoVE, (153), 10.3791/60320.

-

White, M. (2019, October 24). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices [Video]. YouTube. [Link]

- Izaddoustar, S., & Lin, J. J. (2020).

-

JoVE. (2022, June 16). Multiparametric Optical Mapping Of Langendorff-Perfused Rabbit Heart l Protocol Preview [Video]. YouTube. [Link]

-

Musculoskeletal Key. (2019, March 1). Basic Electromyography: Analysis of Motor Unit Action Potentials. Retrieved from [Link]

- Torp-Pedersen, C., Møller, M., Bloch-Thomsen, P. E., Køber, L., Sandøe, E., Egstrup, K., Agner, E., Carlsen, J., & Camm, A. J. (2001). Efficacy of this compound in the treatment of atrial fibrillation-flutter in patients with reduced left ventricular function: a Danish investigations of arrhythmia and mortality on this compound (diamond) substudy.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71329, this compound. Retrieved from [Link]

- Mirams, G. R., Cui, Y., Sher, A., Fink, M., Cooper, J., Heath, B. M., McMahon, N. C., Gavaghan, D. J., & Noble, D. (2011). Simulation of multiple ion channel block provides improved early prediction of compounds' clinical torsadogenic risk. Cardiovascular research, 91(1), 53-61.

- D'hooge, J., & D'hont, T. (2016). Ethical considerations regarding animal experimentation. Methods in molecular biology (Clifton, N.J.), 1386, 1-10.

- Sager, P. T., Gaughan, K., & Bigger, J. T. (1993). The effects of this compound, a new class III antiarrhythmic agent, on repolarization and refractoriness in the canine heart. Journal of cardiovascular pharmacology, 21(4), 643-649.

-

ResearchGate. (n.d.). (A) Langendorff-perfused rabbit heart in optical mapping chamber. The superimposed grid represents the area of the myocardium (16 × 16 pixel) visualized by the photodiode array. (B) ECG recording during (i) ventricular fibrillation (VF), and (ii) VF with peaks identified (red asterisks). (C) Optical pixel recordings from LV epicardium during (i) in VF, and (ii) in VF with peaks identified (red asterisks). (D) Transmembrane recordings of the LV epicardium during (i) in VF, and (ii) VF with systolic and diastolic peaks identified. Retrieved from [Link]

-

ResearchGate. (n.d.). A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. Retrieved from [Link]

- Mirams, G. R., Cui, Y., Sher, A., Fink, M., Cooper, J., Heath, B. M., McMahon, N. C., Gavaghan, D. J., & Noble, D. (2011). Simulation of multiple ion channel block provides improved early prediction of compounds' clinical torsadogenic risk. Cardiovascular research, 91(1), 53-61.

-

JoVE. (2022, June 16). Multiparametric Optical Mapping Of Langendorff-Perfused Rabbit Heart l Protocol Preview [Video]. YouTube. [Link]

-

White, M. (2019, October 24). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices [Video]. YouTube. [Link]

- Yurista, S. R., Ferdian, R. A., & Sargowo, D. (2016). Principles of the 3Rs and ARRIVE Guidelines in Animal Research. Indonesian Journal of Cardiology, 37(3), 164-170.

-

ResearchGate. (n.d.). Troubleshoot Isolated heart langendorff system: how to get rid of ectopic heartbeat and signal? Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Langendorff-perfused rabbit heart in optical mapping chamber. The superimposed grid represents the area of the myocardium (16 × 16 pixel) visualized by the photodiode array. (B) ECG recording during (i) ventricular fibrillation (VF), and (ii) VF with peaks identified (red asterisks). (C) Optical pixel recordings from LV epicardium during (i) in VF, and (ii) in VF with peaks identified (red asterisks). (D) Transmembrane recordings of the LV epicardium during (i) in VF, and (ii) VF with systolic and diastolic peaks identified. Retrieved from [Link]

- Sutherland, F. J., & Hearse, D. J. (2000). The isolated heart: a model for the study of cardiovascular disease. Pharmacological research, 41(6), 613-627.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and this compound in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. adinstruments.com [adinstruments.com]

- 7. This compound | Voltage-gated Potassium Channel Blockers: Tocris Bioscience [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Monophasic Action Potential Recording | Thoracic Key [thoracickey.com]

- 11. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

Dofetilide application in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)

Application Note: Dofetilide as a Mechanistic Probe for Validation and Pro-Arrhythmia Screening in iPSC-CMs

Executive Summary

This compound is a potent, specific Class III antiarrhythmic agent that selectively inhibits the rapid component of the delayed rectifier potassium current (

This guide provides high-precision protocols for using this compound to validate iPSC-CM maturity and screen for drug-induced cardiotoxicity, aligned with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative guidelines.

Mechanistic Grounding

To interpret data correctly, one must understand the causality chain initiated by this compound. Unlike non-specific blockers, this compound binds to the open state of the hERG channel.

Signal Transduction Pathway

This compound binding reduces the outward potassium flux during Phase 3 of the action potential. This delays repolarization, extending the Action Potential Duration (APD). If the delay is excessive, L-type Calcium channels (

Figure 1: Mechanistic pathway of this compound-induced arrhythmia. Note that EAD generation is voltage-dependent and requires mature ion channel stoichiometry.

Experimental Protocols

Reagent Preparation & Handling

Critical Causality: this compound is lipophilic and can bind to plasticware or serum proteins, leading to under-dosing.

-

Solvent: Dimethyl sulfoxide (DMSO).[1]

-

Stock Concentration: 10 mM (store at -20°C in glass vials if possible).

-

Working Solution: Dilute in serum-free maintenance medium on the day of the experiment.

-

DMSO Limit: Final assay concentration must be

to avoid solvent-induced vehicle effects.

Protocol A: Microelectrode Array (MEA) Screening

This is the standard high-throughput method for detecting Field Potential Duration (FPD) prolongation.

Prerequisites:

-

iPSC-CMs cultured on MEA plates for >14 days (post-thaw) to ensure electrical syncytium.

-

Stable beating rate (variation <10% over 5 mins).

Step-by-Step Workflow:

-

Baseline Recording (30 min): Equilibrate cells in fresh, serum-free medium at 37°C / 5% CO2. Record spontaneous activity to establish the baseline FPD and Beat Period.

-

Dose Preparation: Prepare 1000x stocks of this compound to achieve final bath concentrations of:

-

Low Dose: 1 nM (Therapeutic range)

-

Mid Dose: 10 nM (Pro-arrhythmic threshold)

-

High Dose: 100 nM (Full block/Toxic)

-

-

Application (Cumulative):

-

Add 1 nM this compound.

-

Incubate 30 minutes. Reasoning: hERG block kinetics are state-dependent; rapid application without equilibration yields variable data.

-

Record 5 minutes of data.

-

Add drug to reach 10 nM (cumulative) -> Incubate 30 min -> Record.

-

Add drug to reach 100 nM (cumulative) -> Incubate 30 min -> Record.

-

-

Washout (Optional): Replace with drug-free medium to verify reversibility.

Protocol B: Manual Patch Clamp (Voltage Clamp)

The "Gold Standard" for quantifying

Voltage Protocol:

To isolate

-

Holding Potential: -80 mV.

-

Depolarization: Step to +40 mV for 2 seconds (inactivates hERG, activates other currents).

-

Repolarization: Step back to -40 mV or -50 mV.

-

Observation: This elicits a large, slowly decaying outward "tail current" which represents pure hERG conductance recovering from inactivation.

-

-

Measurement: Measure the peak amplitude of this tail current before and after this compound application.

Data Analysis & Interpretation

Quantitative Expectations

The following table summarizes expected responses in healthy, mature iPSC-CMs. Significant deviation suggests issues with cell quality or experimental conditions.

| Parameter | 1 nM this compound | 10 nM this compound | 100 nM this compound |

| hERG Block (% Inhibition) | ~10 - 20% | ~60 - 80% | > 95% |

| FPD / APD Change | +10 - 20% Prolongation | +30 - 50% Prolongation | Severe Prolongation or Block |

| Arrhythmia Phenotype | Rare / None | EADs Likely (High Risk) | Cessation of Beating / EADs |

| Beat Rate | Minimal Change | Slight Decrease | Variable / Irregular |

Correction Factors

Raw FPD (Field Potential Duration) must be corrected for Beat Rate (BR), as this compound may slightly alter the spontaneous rate. Use the Fridericia correction formula:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for this compound application in iPSC-CM assays.

Troubleshooting & Self-Validation (The "Trust" Check)

A valid this compound assay must meet these criteria. If not, do not proceed with screening unknown compounds.

-

The "No-Response" Error:

-

The "Vehicle" Artifact:

-

Temperature Drift:

-

Science: hERG kinetics are highly temperature-sensitive (

). A drop of 2°C can mimic drug blockade. -

Validation: Monitor environmental chamber temperature continuously.

-

References

-

Blinova, K., et al. (2018). "Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias." Toxicological Sciences.

- Relevance: Defines the CiPA validation set, establishing this compound's role as a high-risk reference compound.

-

Colatsky, T., et al. (2016). "The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative — Update on progress." Journal of Pharmacological and Toxicological Methods.

- Relevance: Outlines the regulatory framework shifting from hERG-only screening to integr

-

Kopljar, I., et al. (2018).

- Relevance: Provides specific scoring matrices for EAD detection using this compound.

-

FDA (CiPA Initiative). "Comprehensive In Vitro Proarrhythmia Assay (CiPA)."

- Relevance: Official landing page for the consortium protocols and validation d

Sources

- 1. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the antiarrhythmic drug this compound on transmural dispersion of repolarization in ventriculum. A computer modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spauldingclinical.com [spauldingclinical.com]

- 5. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]

Dofetilide Administration for Ex Vivo Cardiac Tissue Slice Preparations: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and electrophysiology.

Abstract: This document provides a comprehensive guide to the administration and evaluation of dofetilide in ex vivo cardiac tissue slice preparations. This compound, a potent and selective IKr blocker, serves as a critical reference compound in nonclinical cardiac safety assessments. The use of viable cardiac tissue slices, which preserve the native multicellular architecture and electrophysiological properties of the myocardium, offers a high-fidelity model for studying drug-induced changes in action potential duration and pro-arrhythmic risk.[1][2] This guide details the underlying scientific principles, step-by-step protocols for slice preparation and this compound application, and methods for data acquisition and analysis, aiming to equip researchers with the necessary knowledge for robust and reproducible experimental outcomes.

Section 1: Scientific Principles & Rationale

The Electrophysiological Profile of this compound

This compound is classified as a "pure" Class III antiarrhythmic agent.[3] Its primary mechanism of action is the highly selective and potent blockade of the rapid component of the delayed rectifier potassium current, known as IKr.[4][5] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. The IKr channels are encoded by the hERG (human Ether-à-go-go-Related Gene).

By inhibiting IKr, this compound delays repolarization, which manifests as a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in both atrial and ventricular myocardium.[5][6] This effect is visualized on an electrocardiogram (ECG) as a prolongation of the QT interval.[7] this compound is characterized as a slow-onset/slow-offset open channel blocker, indicating it preferentially binds to the channel in its open or activated state.[8][9] A key characteristic of this compound is its "reverse use-dependence," where its APD-prolonging effect is more pronounced at slower heart rates.[3]

While effective for treating certain arrhythmias like atrial fibrillation, this mechanism also carries an inherent risk of pro-arrhythmia, most notably Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[10][11][12] This dual nature makes this compound an essential tool in preclinical safety studies to validate the sensitivity of an experimental model to detect IKr-mediated pro-arrhythmic risk.

Caption: this compound's mechanism of action on the cardiac action potential.

The Ex Vivo Cardiac Slice Model: Bridging Simplicity and Physiology

Ex vivo cardiac tissue slices are thin, living sections of myocardium (typically 300-400 µm thick) prepared using a high-precision vibratome. This model has gained prominence in cardiac research for several compelling reasons:

-

Preservation of Native Architecture: Unlike isolated single-cell models, slices maintain the complex three-dimensional arrangement of cardiomyocytes, fibroblasts, and the extracellular matrix. This structural integrity is vital for studying the propagation of electrical signals and the development of re-entrant arrhythmias.[1][2]

-

Intact Cell-to-Cell Communication: The preservation of gap junctions and other intercellular connections allows for physiologically relevant conduction velocity and synchronous electrical activity.[2]

-

Higher Throughput: Compared to whole-organ Langendorff preparations, a single heart can yield numerous slices, enabling the testing of multiple compounds or concentration ranges in parallel, which improves efficiency and reduces animal usage.[1]

-

Direct Drug Application: The thin nature of the slices allows for rapid and uniform diffusion of pharmacological agents, ensuring accurate assessment of concentration-response relationships.[2]

These attributes make cardiac slices an excellent platform for assessing the electrophysiological effects of compounds like this compound under controlled, in vitro conditions that still reflect the multicellular complexity of the heart.[1]

Section 2: Experimental Protocols

Protocol 1: Preparation of Viable Cardiac Tissue Slices

This protocol is adapted from established methodologies and emphasizes critical steps for ensuring slice viability.[13][14][15]

Materials & Reagents:

-

Animal Model: Guinea pig or rabbit hearts are commonly used for their electrophysiological similarity to humans.

-

Vibratome: A high-precision vibratome (e.g., Campden Instruments 7000smz) is essential.

-

Solutions:

-

Slicing Buffer: Ice-cold, oxygenated Tyrode's solution supplemented with an excitation-contraction uncoupler.

-

Tyrode's Composition (in mM): 146 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES. pH adjusted to 7.4.

-

Uncoupler: 30 mM 2,3-butanedione monoxime (BDM) or 10 µM blebbistatin. The use of an uncoupler is critical to prevent motion artifacts and contraction-induced tissue damage during slicing.[13]

-

-

Recovery Buffer: Oxygenated Tyrode's solution (without uncoupler) at 35-37°C.

-

-

Equipment: Surgical tools, petri dishes, low-melt agarose, cyanoacrylate glue, oxygen tank with regulator.

Step-by-Step Procedure:

-

Heart Explantation: Rapidly excise the heart from a euthanized animal and immediately place it in ice-cold, oxygenated Slicing Buffer.

-

Tissue Preparation: In a dish of ice-cold Slicing Buffer, remove atria and connective tissue. Isolate the ventricles and make a clean cut to create a flat surface for mounting.[15]

-

Mounting: Use cyanoacrylate glue to affix the flat surface of the ventricular tissue to the vibratome specimen holder. For optimal results, align the tissue so that the vibratome blade cuts tangentially to the epicardial surface, preserving the natural fiber orientation.[16][14]

-

Embedding: Surround the mounted tissue with chilled, low-melt agarose to provide stability during cutting.[15]

-

Slicing: Transfer the holder to the vibratome bath filled with ice-cold, continuously oxygenated Slicing Buffer.

-

Slice Collection & Recovery: Carefully transfer the cut slices using a fine brush to a chamber containing oxygenated Recovery Buffer at 35-37°C.

-

Equilibration: Allow slices to recover for at least 60 minutes before starting any recordings. This period is crucial for the tissue to stabilize electrophysiologically after the stress of slicing.[13]

Protocol 2: this compound Administration and Electrophysiological Recording

Materials & Reagents:

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. This compound is soluble in DMSO up to 100 mM.[17] Store at -20°C.

-

Recording Chamber: A chamber that allows for continuous superfusion of the slice with temperature-controlled, oxygenated buffer (e.g., an interface or submerged-style chamber).[18][19]

-

Recording System:

-

Stimulator: Point or field electrode for electrical pacing of the tissue.[1][19]

Step-by-Step Procedure:

-

Mount Slice: Transfer a recovered slice to the recording chamber, which is being continuously superfused with fresh, oxygenated Tyrode's solution at 37°C.

-

Establish Baseline:

-

Position the recording electrode(s) on or in the tissue.

-

Begin electrical pacing at a steady frequency (e.g., 1 Hz).[1]

-

Record stable baseline electrophysiological activity for at least 15-20 minutes to ensure the preparation is viable and stable.

-

-

Prepare this compound Working Solutions: Serially dilute the this compound stock solution in the superfusion buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is minimal (<0.1%) to avoid solvent effects.

-

Cumulative Concentration-Response:

-

Begin superfusing the slice with the lowest concentration of this compound.

-

Allow the preparation to equilibrate at each concentration for 10-15 minutes, or until a new steady-state effect is observed.

-

Record data for several minutes at each steady state.

-

Incrementally increase the this compound concentration. A typical range for exploring the effects of this compound is 1 nM to 100 nM.[20][21]

-

-

Washout: After the highest concentration, switch the superfusion back to the control Tyrode's solution to observe the reversibility of the drug's effects. Monitor for at least 20-30 minutes.

Caption: Experimental workflow for this compound testing in cardiac slices.

Section 3: Data Analysis & Interpretation

Key Electrophysiological Parameters

The primary endpoint for assessing this compound's effect is the change in repolarization.

-

Action Potential Duration (APD): This is the most critical parameter. It is measured from the start of the action potential upstroke to a certain percentage of full repolarization (e.g., APD30, APD50, APD90).[22] this compound is expected to cause a concentration-dependent increase in APD, particularly APD90.

-

Field Potential Duration (FPD): In MEA recordings, the FPD is the surrogate for the APD and is measured from the initial sharp deflection to the peak of the T-wave-like repolarization wave.

-

Pro-arrhythmic Events: Visually inspect recordings for early afterdepolarizations (EADs), which are abnormal depolarizations during Phase 2 or 3 of the action potential. EADs are a known cellular trigger for Torsades de Pointes and their occurrence is a significant indicator of pro-arrhythmic risk.[20][23]

Expected Outcomes & Data Presentation

The administration of this compound should result in a clear, concentration-dependent prolongation of the APD90 or FPD. At higher concentrations, the appearance of EADs may be observed.[20]

Table 1: Example Concentration Range and Expected Effects of this compound

| Concentration (nM) | Expected Change in APD90 (from baseline) | Potential for Pro-arrhythmic Events (EADs) |

| 1 - 10 | Modest Prolongation (e.g., 10-30%) | Low |

| 10 - 30 | Significant Prolongation (e.g., 30-80%) | Moderate, may be observed in sensitive preparations.[21] |

| 30 - 100 | Strong Prolongation (>80%) | High, increased likelihood of observing EADs.[20] |

Note: These values are illustrative. The exact magnitude of the effect will depend on the species, cardiac region, and specific experimental conditions.

Troubleshooting & Considerations

-

No this compound Effect:

-

Check slice viability: Ensure the preparation shows stable baseline activity.

-